molecular formula C22H26N4O4S B2770345 N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 920389-03-3

N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2770345
CAS No.: 920389-03-3
M. Wt: 442.53
InChI Key: BTDJEUPRYZNROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclopenta[d]pyrimidine derivative featuring a thioacetamide linker and a tetrahydrofuran (THF)-containing substituent. Its structure combines a bicyclic pyrimidine core with a sulfur-containing acetamide moiety, which is further modified by a 3-acetamidophenyl group and a THF-derived alkyl chain. The synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., alkylation of thiopyrimidines with chloroacetamides) .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-14(27)23-15-5-2-6-16(11-15)24-20(28)13-31-21-18-8-3-9-19(18)26(22(29)25-21)12-17-7-4-10-30-17/h2,5-6,11,17H,3-4,7-10,12-13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDJEUPRYZNROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

The compound exhibits various pharmacological properties that make it a candidate for drug development:

1.1 Antithrombotic Activity
Research indicates that derivatives of compounds similar to N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide have shown promise in inhibiting Factor Xa and other serine proteases. These properties suggest potential use in developing antithrombotic agents aimed at preventing blood clot formation .

1.2 Antimicrobial Properties
The compound's structural features may contribute to antimicrobial activity. Compounds with similar moieties have been synthesized and tested for their ability to inhibit bacterial growth, indicating that this compound could also possess such properties .

1.3 Anti-inflammatory Effects
Given the tetrahydrofuran component's presence in the structure, there is potential for anti-inflammatory applications. Compounds with tetrahydrofuran rings have been studied for their ability to modulate inflammatory responses in various biological systems .

Synthetic Chemistry Applications

2.1 Synthesis of Novel Compounds
The synthesis of this compound can serve as a template for creating new derivatives with enhanced biological activity. The methodology for synthesizing such compounds often involves multi-step reactions that can be optimized for yield and purity .

2.2 Chiral Synthesis
The compound's structure allows for the exploration of chiral synthesis techniques. The ability to produce enantiomerically pure compounds is crucial in pharmaceutical development due to the differing biological activities of enantiomers. Techniques such as chiral chromatography or asymmetric synthesis can be employed to achieve this goal .

Case Studies and Research Findings

3.1 Case Study: Synthesis and Biological Evaluation
A study focused on synthesizing similar tetrahydrofuran-containing compounds demonstrated significant antithrombotic activity in vitro and in vivo models . The evaluation included assessing the compound's efficacy in preventing thrombus formation in animal models, showcasing its potential therapeutic benefits.

3.2 Case Study: Structure–Activity Relationship (SAR) Studies
Research has been conducted to understand the structure–activity relationships of compounds related to N-(3-acetamidophenyl)-2-((2-oxo-1-(tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide. These studies help identify key structural components that contribute to biological activity, guiding future drug design efforts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound differs from similar cyclopenta[d]pyrimidine-thioacetamides primarily in its substituents:

  • THF-derived alkyl chain : The tetrahydrofuran-2-ylmethyl group replaces bulkier or halogenated substituents (e.g., 4-chlorophenyl in MFCD03474590 ), which may reduce steric hindrance and improve metabolic stability.

Spectroscopic and Structural Analysis

  • NMR profiling : Evidence from similar compounds (e.g., rapamycin analogs) indicates that substituent changes (e.g., THF vs. chlorophenyl groups) alter chemical shifts in specific regions (e.g., protons near sulfur or oxygen atoms) . For the target compound, the THF moiety would likely induce distinct shifts in the 1–5 ppm range due to its oxygen-containing ring.

Data Table: Key Comparisons with Analogous Compounds

Compound Name Substituents (R-group) Yield (%) Key Functional Features Reference
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-chlorophenyl 85 Halogenated aryl, styryl groups
MFCD03474590 2-isopropylphenyl N/A Bulky alkyl substituent
MFCD01850746 2,5-dimethylphenyl N/A Methyl groups for lipophilicity
Target compound 3-acetamidophenyl, THF-methyl ~80* Polar acetamide, oxygenated alkyl chain Inferred

*Estimated based on analogous reactions .

Research Findings and Implications

  • Synthetic scalability : High yields in related compounds suggest feasible scale-up using established alkylation protocols .
  • Spectroscopic uniqueness : The THF substituent’s impact on NMR profiles could aid in structural validation during quality control.

Preparation Methods

Cyclopenta[d]Pyrimidine Core Formation

The bicyclic pyrimidine scaffold is constructed via cyclocondensation of thiourea derivatives with cyclopentanone precursors. Under acidic conditions (e.g., HCl in ethanol), thiourea undergoes nucleophilic attack on the carbonyl group of cyclopentanone, followed by intramolecular dehydration to form the 2-oxo-1,2,5,6,7-tetrahydrocyclopenta[d]pyrimidine intermediate. Key parameters include:

Table 1: Reaction Conditions for Core Synthesis

Parameter Value
Temperature 80–100°C
Solvent Ethanol/Water (3:1)
Catalyst Concentrated HCl
Reaction Time 6–8 hours
Yield 68–72% (isolated)

The reaction’s regioselectivity is ensured by steric hindrance from the cyclopentane ring, directing thiourea addition to the C4 position.

S-Alkylation with Thioacetamide Side Chain

Optimization of Reaction Conditions

Solvent and Temperature Effects

Core Formation : Ethanol/water mixtures enhance solubility of cyclopentanone while facilitating acid-catalyzed dehydration. Elevated temperatures (>80°C) reduce reaction time but risk side-product formation from thiourea decomposition.

S-Alkylation : DMF’s high polarity stabilizes the transition state, but prolonged heating above 80°C degrades the acetamide group. Alternatives like acetonitrile offer milder conditions but lower yields.

Catalytic Systems

  • Core cyclization : HCl outperforms Lewis acids (e.g., ZnCl₂) by avoiding ring-opening side reactions.
  • N-Alkylation : NaH provides stronger deprotonation than K₂CO₃, ensuring complete reaction of the pyrimidine nitrogen.

Purification and Characterization

Isolation Protocols

  • Liquid-Liquid Extraction : Crude product partitioned between ethyl acetate and brine removes unreacted starting materials.
  • Column Chromatography : Silica gel elution with hexane/ethyl acetate (3:1) isolates the target compound (>95% purity).

Spectroscopic Characterization

Table 3: Key Spectroscopic Data

Technique Data (Compound)
¹H NMR (400 MHz, DMSO-d₶) δ 1.85 (m, 2H, cyclopentane), 2.01 (s, 3H, acetamide), 3.45–3.70 (m, 5H, THF and CH₂), 7.25–7.50 (m, 4H, aromatic)
IR (KBr) 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S)
MS (ESI) m/z 443.2 [M+H]⁺

Challenges and Industrial Scalability

Regioselectivity in S-Alkylation

The thioacetamide side chain’s position is critical for bioactivity. Competing O-alkylation is suppressed by:

  • Pre-forming the sodium thiolate intermediate.
  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Solubility Limitations

The compound’s logP of 2.1 necessitates solubilizing agents (e.g., PEG-400) for large-scale reactions.

Comparative Analysis of Synthetic Approaches

Patent Method (US20050070593A1) :

  • Employs similar N-alkylation strategies but uses trans-4-methylcyclohexyl isocyanate for side-chain modification.
  • Yields 70–75% for analogous intermediates, suggesting potential applicability to the target compound’s synthesis.

Academic Method :

  • Focuses on regiocontrol via stepwise temperature adjustments.
  • Achieves 63% overall yield but requires meticulous purification.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the compound to achieve high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions with strict control of temperature, solvent choice (e.g., dimethylformamide or dichloromethane ), and catalysts (e.g., triethylamine ). Key steps include forming the thieno[3,2-d]pyrimidine core and introducing substituents via nucleophilic substitution. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity . Optimize yields by adjusting reaction times (e.g., 12–24 hours for cyclization steps) .

Q. Which spectroscopic and analytical methods are essential for characterizing the compound?

  • Methodological Answer :

  • 1H NMR : Assign peaks for protons in aromatic (δ 7.0–8.0 ppm) and acetyl groups (δ 2.1–2.3 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS (e.g., [M+H]+ peaks) .
  • Elemental Analysis : Validate C, H, N, S composition (e.g., deviations < 0.3% from theoretical values ).
  • HPLC : Assess purity (>95% for biological assays) .

Q. How can researchers ensure structural integrity during synthesis?

  • Methodological Answer : Use orthogonal techniques:

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups .
  • X-ray Crystallography (if crystalline): Resolve 3D structure to validate regiochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace tetrahydrofuran with chlorophenyl groups ) and compare activities.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using IC50 assays .
  • Computational Docking : Predict binding modes using software like AutoDock to guide rational design .

Q. What strategies resolve contradictions in reported reaction yields or biological data?

  • Methodological Answer :

  • Reproducibility Checks : Validate protocols (e.g., solvent purity, inert atmosphere) .
  • Meta-Analysis : Compare datasets across studies (e.g., 80% yield in DMF vs. 65% in toluene ).
  • Cross-Validation : Use independent assays (e.g., SPR and fluorescence polarization for binding affinity) .

Q. How can computational modeling predict the compound's pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP < 3), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
  • HOMO-LUMO Analysis : Assess reactivity via energy gap calculations (e.g., ΔE < 4 eV suggests redox activity ).

Q. What experimental approaches validate the compound's mechanism of action in vitro?

  • Methodological Answer :

  • Target Engagement : Use thermal shift assays (TSA) to measure protein-ligand binding .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify affected signaling pathways .
  • Competitive Binding : Employ radiolabeled ligands to determine Ki values .

Q. How are intermediates stabilized during multi-step synthesis?

  • Methodological Answer :

  • Low-Temperature Storage : Keep intermediates at –20°C to prevent degradation .
  • Protecting Groups : Use Boc or Fmoc groups for amine functionalities during coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.